molecular formula C15H11ClN2O2 B3035915 3-(4-chlorophenoxy)-1-methyl-2(1H)-quinoxalinone CAS No. 338774-62-2

3-(4-chlorophenoxy)-1-methyl-2(1H)-quinoxalinone

Cat. No.: B3035915
CAS No.: 338774-62-2
M. Wt: 286.71 g/mol
InChI Key: WWEVKUYXXQRUQM-UHFFFAOYSA-N
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Description

3-(4-chlorophenoxy)-1-methyl-2(1H)-quinoxalinone is an organic compound that belongs to the quinoxalinone family This compound is characterized by the presence of a quinoxalinone core substituted with a 4-chlorophenoxy group and a methyl group

Preparation Methods

The synthesis of 3-(4-chlorophenoxy)-1-methyl-2(1H)-quinoxalinone typically involves multiple stepsThe reaction conditions often involve the use of reagents such as phosphorus trichloride (PCl3) and potassium hydroxide (KOH) in solvents like xylene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

3-(4-chlorophenoxy)-1-methyl-2(1H)-quinoxalinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxalinone derivatives.

    Substitution: The 4-chlorophenoxy group can be substituted with other functional groups using reagents like sodium hydride (NaH) and dimethylformamide (DMF). Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4).

Scientific Research Applications

3-(4-chlorophenoxy)-1-methyl-2(1H)-quinoxalinone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenoxy)-1-methyl-2(1H)-quinoxalinone involves its interaction with molecular targets such as enzymes and receptors. For example, its anti-acetylcholinesterase activity is attributed to its ability to bind to the active site of the enzyme, inhibiting its function. This interaction disrupts the normal breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft .

Comparison with Similar Compounds

3-(4-chlorophenoxy)-1-methyl-2(1H)-quinoxalinone can be compared with other similar compounds such as:

Properties

IUPAC Name

3-(4-chlorophenoxy)-1-methylquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-18-13-5-3-2-4-12(13)17-14(15(18)19)20-11-8-6-10(16)7-9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEVKUYXXQRUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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